molecular formula C20H31N3O3S B2473930 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897611-72-2

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2473930
CAS No.: 897611-72-2
M. Wt: 393.55
InChI Key: NPZLWIZERNIWRI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group, a sulfonamide-linked ethyl chain, and a 4-phenylpiperazine moiety. Its cyclohexyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

2-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c24-20(17-18-7-3-1-4-8-18)21-11-16-27(25,26)23-14-12-22(13-15-23)19-9-5-2-6-10-19/h2,5-6,9-10,18H,1,3-4,7-8,11-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZLWIZERNIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamides and sulfonamide derivatives.

Acetamide Derivatives with Aromatic and Heterocyclic Substituents

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structural Similarity: Both compounds feature sulfonamide and acetamide groups. Key Differences: The presence of a nitro group and chloro-substituted phenyl ring in contrasts with the cyclohexyl and phenylpiperazine groups in the target compound. Crystallographic Data: The nitro group in exhibits a torsional angle of -16.7° relative to the benzene ring, suggesting conformational flexibility that may influence solubility and intermolecular interactions (e.g., C–H···O bonds) .

Piperazine-Containing Acetamides

  • GPR139 Agonists (): Structural Similarity: Compounds like (S)-N-(1-(4-methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) share the acetamide backbone but incorporate pyrrolotriazinone heterocycles instead of phenylpiperazine. Biological Relevance: emphasizes the role of aryl-substituted acetamides in modulating CNS targets like GPR139, suggesting that the phenylpiperazine group in the target compound may similarly target neurotransmitter receptors .

Sulfonamide-Ethyl Linkers

  • Crystal Forms of Methylsulfonylethyl Acetamides (): Structural Similarity: The methylsulfonyl ethyl group in mirrors the sulfonamide-ethyl linker in the target compound. Physicochemical Impact: Sulfonamide groups are known to enhance aqueous solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to non-sulfonylated analogs .

Data Table: Comparative Properties of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications Reference
2-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide Acetamide + sulfonamide-ethyl Cyclohexyl, 4-phenylpiperazine CNS-targeted therapies N/A
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide + sulfonamide Chloronitrophenyl, methylsulfonyl Heterocyclic intermediate
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) Acetamide + pyrrolotriazinone 4-Methoxyphenyl, pyrrolotriazinone GPR139 agonism

Research Findings and Implications

  • Synthetic Challenges : The cyclohexyl and phenylpiperazine groups in the target compound may complicate crystallization, as seen in , where methylsulfonyl ethyl analogs required controlled evaporation for crystal formation .
  • Biological Potential: The phenylpiperazine moiety is associated with serotonin and dopamine receptor modulation, suggesting the target compound could be optimized for neuropsychiatric disorders, akin to ’s GPR139 agonists .
  • Solubility Considerations: The sulfonamide group in facilitated intermolecular hydrogen bonding, a property that may enhance the target compound’s bioavailability compared to non-sulfonylated analogs .

Biological Activity

2-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities as an enzyme inhibitor. This article explores the compound's biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-cyclohexyl-N-[2-[4-(4-phenylpiperazin-1-yl)sulfonyl]ethyl]acetamide. It features a cyclohexyl group, a piperazine ring with a phenyl substituent, and a sulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H33N3O4S
Molecular Weight429.58 g/mol
CAS Number897611-72-2

The primary mechanism of action for this compound is as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic function is impaired.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with AChE. The inhibition of AChE leads to increased levels of ACh in the brain, potentially improving cognitive functions such as learning and memory.

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of various AChE inhibitors, this compound demonstrated a marked ability to enhance cholinergic signaling in neuronal cultures, suggesting its potential utility in treating Alzheimer's disease .
  • Cognitive Enhancement : Another study focused on the cognitive enhancement properties of this compound in animal models showed that it significantly improved performance in memory tasks compared to control groups, further supporting its role as an AChE inhibitor .

Research Applications

The compound has several scientific research applications:

  • Medicinal Chemistry : Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
  • Enzyme Inhibition Studies : Used as a model compound to study enzyme inhibition mechanisms and develop new inhibitors for related targets.

Comparison with Similar Compounds

Compound NameMechanism of ActionUnique Features
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideAChE inhibitorDifferent core structure
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamideAChE inhibitorSimilar piperazine and methoxyphenyl groups

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